molecular formula C21H17ClN4OS2 B3548554 3-amino-4-(2-chlorophenyl)-N-1,3-thiazol-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

3-amino-4-(2-chlorophenyl)-N-1,3-thiazol-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No. B3548554
M. Wt: 441.0 g/mol
InChI Key: MZHTVJVUJGLPPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-amino-4-(2-chlorophenyl)-N-1,3-thiazol-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide” is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .


Molecular Structure Analysis

The molecular structure of this compound is complex, containing multiple rings and functional groups . The compound contains a quinoline nucleus, which is a bicyclic compound containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoline derivatives are known to undergo various chemical reactions . The reactivity of these compounds depends on the substitution on the heterocyclic pyridine ring . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Mechanism of Action

The mechanism of action of quinoline derivatives is diverse and depends on their chemical structure . They exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, anti-inflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .

Future Directions

Quinoline derivatives continue to be an area of active research due to their wide range of biological activities . Future research will likely focus on the synthesis of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

3-amino-4-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4OS2/c22-13-7-3-1-5-11(13)15-12-6-2-4-8-14(12)25-20-16(15)17(23)18(29-20)19(27)26-21-24-9-10-28-21/h1,3,5,7,9-10H,2,4,6,8,23H2,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHTVJVUJGLPPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=NC=CS4)N)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-4-(2-chlorophenyl)-N-1,3-thiazol-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Reactant of Route 2
3-amino-4-(2-chlorophenyl)-N-1,3-thiazol-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Reactant of Route 3
Reactant of Route 3
3-amino-4-(2-chlorophenyl)-N-1,3-thiazol-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Reactant of Route 4
Reactant of Route 4
3-amino-4-(2-chlorophenyl)-N-1,3-thiazol-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Reactant of Route 5
Reactant of Route 5
3-amino-4-(2-chlorophenyl)-N-1,3-thiazol-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Reactant of Route 6
3-amino-4-(2-chlorophenyl)-N-1,3-thiazol-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

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